An In-depth Technical Guide to the Synthesis of the Fmoc-Val-D-Cit-PAB Linker
An In-depth Technical Guide to the Synthesis of the Fmoc-Val-D-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for the Fmoc-Val-D-Cit-PAB linker, a critical component in the development of antibody-drug conjugates (ADCs). While the synthesis of the L-Citrulline enantiomer is widely documented, this guide will focus on the synthesis of the D-Citrulline variant, inferring the methodology from established protocols for the corresponding L-isomer due to the limited availability of specific literature for the D-form.
The Val-Cit dipeptide sequence within the linker is designed for specific cleavage by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, enabling targeted release of cytotoxic payloads.[1][2] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the dipeptide.[3]
Synthesis Pathway Overview
The synthesis of Fmoc-Val-D-Cit-PAB is a multi-step process that can be approached through two primary strategies, both starting from Fmoc-protected D-Citrulline.
Strategy 1: Sequential Coupling
This is a widely adopted method involving the initial coupling of Fmoc-D-Citrulline to p-aminobenzyl alcohol (PAB-OH), followed by Fmoc deprotection and subsequent coupling with Fmoc-L-Valine.[4][5]
Strategy 2: Dipeptide Coupling
This alternative approach involves the initial synthesis of the Fmoc-Val-D-Cit dipeptide, which is then coupled to p-aminobenzyl alcohol.
This guide will focus on providing a detailed experimental protocol for Strategy 1, as it is a well-established and high-yielding route for the analogous L-isomer.
Experimental Protocols
The following protocols are based on established methods for the synthesis of the L-Citrulline isomer and are adapted for the synthesis of the D-Citrulline variant.
Step 1: Synthesis of Fmoc-D-Citrulline (Fmoc-D-Cit-OH)
The synthesis of the starting material, Fmoc-D-Cit-OH, is a prerequisite. While commercially available, it can also be synthesized from D-Citrulline.
Materials:
-
D-Citrulline
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Citrulline in a 10% sodium bicarbonate solution in water.
-
Add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the D-Citrulline solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-D-Cit-OH as a white solid.
Step 2: Synthesis of Fmoc-D-Citrulline-PAB (Fmoc-D-Cit-PAB-OH)
Materials:
-
Fmoc-D-Cit-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Fmoc-D-Cit-OH (1.0 eq.), p-aminobenzyl alcohol (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford Fmoc-D-Cit-PAB-OH.
Step 3: Fmoc Deprotection of Fmoc-D-Cit-PAB-OH
Materials:
-
Fmoc-D-Cit-PAB-OH
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-D-Cit-PAB-OH in anhydrous DMF (0.2 M).
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 2-5 hours.
-
Remove the DMF and excess piperidine under reduced pressure.
-
Co-evaporate the residue with DMF multiple times to ensure complete removal of piperidine.
-
Triturate the resulting residue with diethyl ether to precipitate the product, H₂N-D-Cit-PAB-OH.
-
Collect the solid by filtration and dry under vacuum.
Step 4: Synthesis of Fmoc-Val-D-Cit-PAB
Materials:
-
H₂N-D-Cit-PAB-OH
-
Fmoc-L-Valine N-hydroxysuccinimide ester (Fmoc-Val-OSu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the dried H₂N-D-Cit-PAB-OH in anhydrous DMF (0.1 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a solvent system of 3-12% methanol in dichloromethane to yield Fmoc-Val-D-Cit-PAB as a white solid.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of Fmoc-Val-D-Cit-PAB, based on reported data for the L-isomer. Note that specific yields and analytical data for the D-isomer may vary.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Reagents | Reported Yield (L-isomer) |
| 2 | Fmoc-Cit-PAB-OH | Fmoc-Cit-OH, PAB-OH | HATU, DIPEA | 60-80% |
| 4 | Fmoc-Val-Cit-PAB | H₂N-Cit-PAB-OH, Fmoc-Val-OSu | - | 85-95% |
| Alt. | Fmoc-Val-Cit-PAB | Fmoc-Val-Cit-OH, PAB-OH | EEDQ | ~82% |
Table 2: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Mass Spec Data (ESI-MS) |
| Fmoc-Val-Cit-PAB | C₃₃H₃₉N₅O₆ | 601.70 | White to off-white solid | [M+H]⁺ = 602.3 |
Mandatory Visualizations
Synthesis Pathway Workflow
The following diagram illustrates the sequential coupling strategy for the synthesis of Fmoc-Val-D-Cit-PAB.
Caption: Synthesis workflow for Fmoc-Val-D-Cit-PAB.
Cathepsin B Cleavage Mechanism
This diagram illustrates the enzymatic cleavage of the Val-Cit linker by Cathepsin B, followed by the self-immolation of the PAB spacer to release the drug.
Caption: Cathepsin B-mediated cleavage of the Val-Cit linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Val-Cit-PAB-PNP, ADC linker, 863971-53-3 | BroadPharm [broadpharm.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
